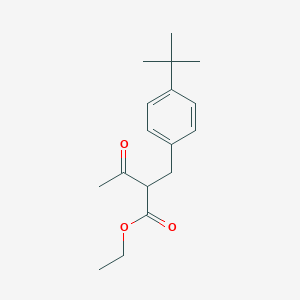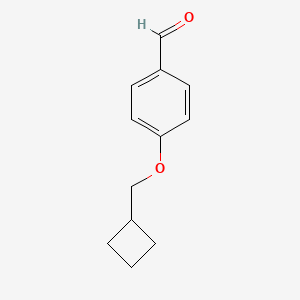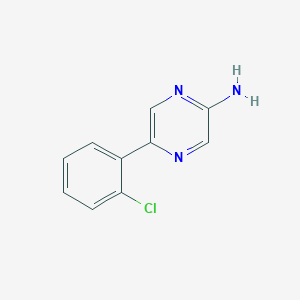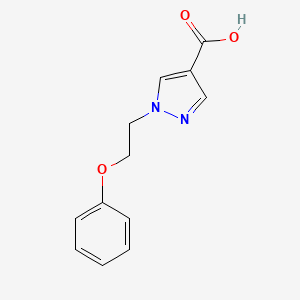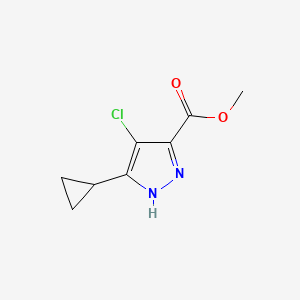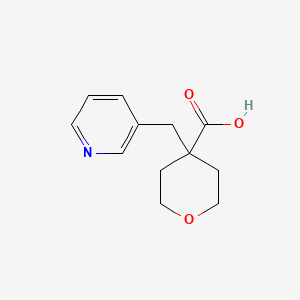
4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid is represented by the formula C12H15NO3. The exact structure would require more detailed information or a structural diagram, which is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid include a molecular weight of 221.25 g/mol and a density of 1.2±0.1 g/cm3 . The boiling point is 407.9±35.0 °C at 760 mmHg . The melting point and other properties are not specified in the search results.Applications De Recherche Scientifique
Pyridine derivatives, such as 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid, play a crucial role in various scientific research areas. These compounds are known for their versatile chemical properties and applications in medicinal chemistry, catalysis, and material science. Below, we summarize the key areas of application and findings from recent research efforts.
Role in Medicinal Chemistry
Research on pyridine derivatives, including structures similar to 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid, has shown significant promise in the development of new therapeutic agents. These compounds exhibit a wide range of biological activities, such as anticancer, antifungal, antibacterial, and anti-inflammatory effects. Studies highlight the importance of pyridine moieties in enhancing the efficacy and selectivity of pharmacological targets (Verma et al., 2019). Additionally, pyridine derivatives are explored for their chemosensing capabilities, demonstrating high affinity for various ions and neutral species, which underscores their potential in analytical chemistry applications (Abu-Taweel et al., 2022).
Applications in Catalysis and Material Science
In the realm of catalysis, pyridine derivatives have been employed as ligands in the synthesis of complex materials and catalysts. These compounds facilitate the development of novel catalytic systems that are efficient, selective, and possess unique properties for organic transformations. Research into hybrid catalysts, for example, has leveraged the structural features of pyridine-based ligands to synthesize materials with wide applicability in medicinal and pharmaceutical industries, showcasing their role in the synthesis of bioactive compounds (Parmar et al., 2023).
Biotechnological and Environmental Implications
Pyridine derivatives also find applications in biotechnology and environmental science. Studies on the microbial degradation of polyfluoroalkyl chemicals, which may contain pyridine-like structures, shed light on the potential environmental fate and biodegradability of these compounds. Understanding the mechanisms behind their microbial metabolism is crucial for assessing their environmental impact and designing strategies for pollution mitigation (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
4-(pyridin-3-ylmethyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)12(3-6-16-7-4-12)8-10-2-1-5-13-9-10/h1-2,5,9H,3-4,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVSGXBKROKKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




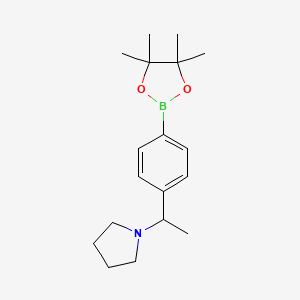

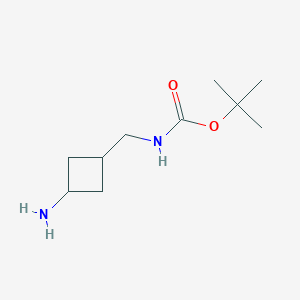
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400911.png)
![7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1400912.png)
